Montelukast EP Impurity F: Degradation Pathway & Mechanistic Control
Montelukast EP Impurity F: Degradation Pathway & Mechanistic Control
This guide details the formation, mechanism, and control of Montelukast EP Impurity F (Methyl Ketone), a critical degradation product and process impurity in Montelukast Sodium drug substance.
Technical Guide for Pharmaceutical Scientists
Executive Summary: The Identity of Impurity F
In the context of the European Pharmacopoeia (EP) and USP, Impurity F is chemically identified as the Methyl Ketone derivative of Montelukast. Unlike the Sulfoxide (Impurity A) which forms via direct oxidation of the sulfur, Impurity F arises from the modification of the tertiary alcohol side chain.
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Chemical Name: 1-[[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid.
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Common Name: Montelukast Methyl Ketone.
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CAS Number: 937275-23-5.
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Molecular Formula:
(MW: 570.14 Da). -
Key Structural Change: The characteristic tertiary alcohol group
of Montelukast is degraded to an acetyl group , resulting in a mass loss of ~16 Da (corresponding to loss + oxidation dynamics).
Mechanistic Pathways: Formation & Degradation
The presence of Impurity F is governed by two distinct pathways: Process Carryover (Synthetic Origin) and Degradation (Stability Origin). Understanding the causality between these routes is essential for control strategy.
Pathway A: Process Origin (Incomplete Grignard Reaction)
During the synthesis of Montelukast, the tertiary alcohol is typically formed by reacting a keto-ester or methyl ketone intermediate with Methyl Magnesium Chloride (Grignard reagent).
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Mechanism: If the Grignard addition is incomplete, or if the stoichiometry is insufficient, the reaction stops at the Methyl Ketone stage.
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Result: The unreacted intermediate persists as Impurity F in the final API.
Pathway B: Degradation Origin (Acid-Catalyzed Oxidative Cleavage)
This is the primary concern for stability scientists. The tertiary alcohol moiety in Montelukast is acid-labile and prone to dehydration.[1]
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Step 1: Acid-Catalyzed Dehydration (Formation of Impurity B)
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Under acidic conditions (or thermal stress), the tertiary alcohol undergoes E1 elimination to form the Styrene derivative (Montelukast EP Impurity B).
-
Reagent:
/ Heat. -
Intermediate: Montelukast Styrene (
).
-
-
Step 2: Oxidative Cleavage (Formation of Impurity F)
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The newly formed styrene double bond is electron-rich and highly susceptible to oxidative attack by singlet oxygen (
) or radical species. -
Mechanism: Oxidative cleavage (similar to ozonolysis behavior in solid state) breaks the alkene bond, generating the Methyl Ketone (Impurity F) and releasing a formaldehyde equivalent.
-
Visualization: Signaling Pathway
The following diagram illustrates the dual origin of Impurity F.
Caption: Figure 1. Dual-pathway mechanism showing Impurity F as both a process intermediate and a downstream degradation product of the Styrene impurity.
Analytical Strategy & Detection
Detecting Impurity F requires a separation method capable of resolving the Methyl Ketone from the Styrene (Impurity B) and the parent peak.
Recommended Chromatographic Protocol (HPLC/UPLC)
The Methyl Ketone is less polar than Montelukast due to the loss of the hydroxyl group but more polar than the Styrene impurity.
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3-5 µm | Standard hydrophobic retention; C18 provides optimal selectivity for the ketone vs. alcohol. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic pH suppresses ionization of the carboxylic acid, sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent for eluting hydrophobic impurities (Styrene/Ketone). |
| Gradient | 40% B to 90% B over 20-30 mins | Impurity F typically elutes after Montelukast but before Impurity B (Styrene). |
| Detection | UV @ 225 nm or 280 nm | The quinoline chromophore remains intact; 280 nm is specific, 225 nm is more sensitive. |
Diagnostic Stress Test (Validation)
To validate the method's specificity for Impurity F, perform the following "Sequential Stress" experiment:
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Acid Stress: Treat Montelukast with 0.1N HCl at 60°C for 2 hours.
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Result: Appearance of Impurity B (Styrene).
-
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Oxidative Stress on Acid Sample: Take the acid-stressed sample, neutralize, and add 3%
or expose to UV light.-
Result: Decrease in Impurity B and increase in Impurity F .
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Causality: This confirms the B
F degradation pathway.
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Control Strategy
To minimize Impurity F in the final drug product, a two-pronged control strategy is required.
A. Process Control (Synthesis)[2]
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Stoichiometry: Ensure excess Methyl Magnesium Chloride (Grignard) is used to drive the ketone intermediate completely to the tertiary alcohol.
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Quenching: Avoid prolonged exposure to acidic quenching agents which can dehydrate the newly formed alcohol.
B. Formulation Stability[3][4][5][6][7]
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pH Management: Maintain a neutral to slightly alkaline micro-environment in the formulation. Montelukast is stable as a salt; protonation (acidic pH) accelerates the dehydration to Impurity B (the precursor).
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Antioxidants: While Impurity F formation is secondary to oxidation, preventing the oxidative cleavage of Impurity B is critical. Packaging with low oxygen permeability is recommended.
References
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European Directorate for the Quality of Medicines (EDQM). Montelukast Sodium Monograph 2583. European Pharmacopoeia (Ph. Eur.). Link
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Tiwari, S. K., et al. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions.[2] Journal of Pharmaceutical and Biomedical Analysis.[3][2]
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Maafi, M. (2014). Montelukast photodegradation: elucidation of kinetics and quantum yields.[4] International Journal of Pharmaceutics.
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Rathod, S. M., et al. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium.[5] Journal of Applied Pharmaceutical Science.[5]
-
BenchChem. Montelukast Methyl Ketone (Impurity F) Structure and Properties.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. farmacja.umed.pl [farmacja.umed.pl]
- 3. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Montelukast photodegradation: elucidation of Ф-order kinetics, determination of quantum yields and application to actinometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
